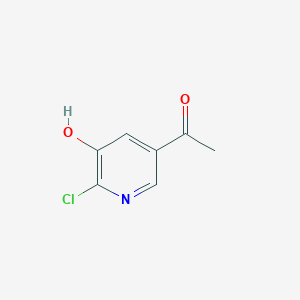
1-(6-Chloro-5-hydroxypyridin-3-YL)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloro-5-hydroxypyridin-3-YL)ethan-1-one is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. This compound is characterized by its unique structure, which includes a chlorinated pyridine ring and a hydroxyl group, making it a valuable subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(6-Chloro-5-hydroxypyridin-3-YL)ethan-1-one typically involves several steps, starting from commercially available precursorsThe reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by hydrolysis to introduce the hydroxyl group.
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
1-(6-Chloro-5-hydroxypyridin-3-YL)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-Chloro-5-hydroxypyridin-3-YL)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a subject of interest in studies related to enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-5-hydroxypyridin-3-YL)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated pyridine ring and hydroxyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(6-Chloro-5-hydroxypyridin-3-YL)ethan-1-one can be compared with other similar compounds, such as:
1-(6-Chloro-3-pyridinyl)-1-ethanone: This compound lacks the hydroxyl group, which may affect its biological activity and chemical reactivity.
1-(5-Hydroxypyridin-2-yl)ethan-1-one: This compound has a hydroxyl group at a different position on the pyridine ring, leading to different chemical and biological properties.
The presence of both the chlorine atom and the hydroxyl group in this compound makes it unique and valuable for specific applications.
Properties
Molecular Formula |
C7H6ClNO2 |
|---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
1-(6-chloro-5-hydroxypyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H6ClNO2/c1-4(10)5-2-6(11)7(8)9-3-5/h2-3,11H,1H3 |
InChI Key |
CHEKZFOTSAOWJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(N=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




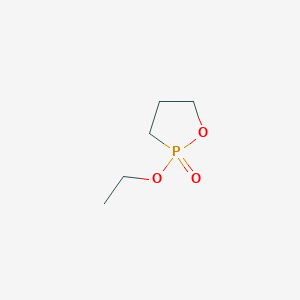
![3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]propan-1-aminehydrochloride](/img/structure/B13465015.png)

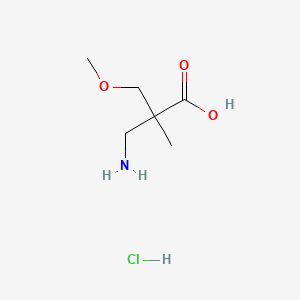
![{5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol](/img/structure/B13465029.png)

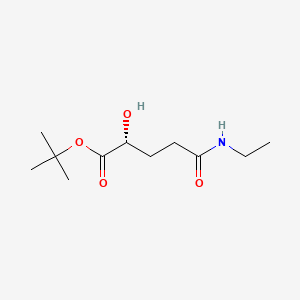
![(2R)-2-[(Pyridin-2-ylmethyl)amino]propanoic acid](/img/structure/B13465059.png)
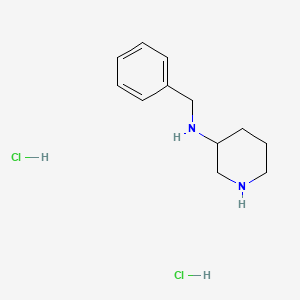

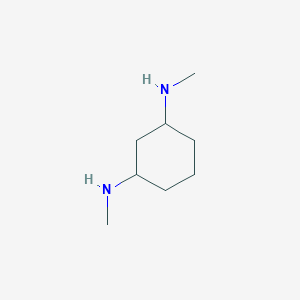
![{8-Oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-yl}methanol](/img/structure/B13465079.png)
